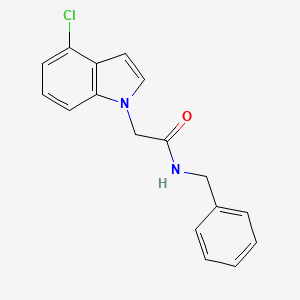

N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide

Description

Properties

Molecular Formula |

C17H15ClN2O |

|---|---|

Molecular Weight |

298.8 g/mol |

IUPAC Name |

N-benzyl-2-(4-chloroindol-1-yl)acetamide |

InChI |

InChI=1S/C17H15ClN2O/c18-15-7-4-8-16-14(15)9-10-20(16)12-17(21)19-11-13-5-2-1-3-6-13/h1-10H,11-12H2,(H,19,21) |

InChI Key |

UDFCIDDOSLBZKN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)CN2C=CC3=C2C=CC=C3Cl |

Origin of Product |

United States |

Preparation Methods

Classical Alkylation and Acylation Approaches

The foundational synthesis of N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide often begins with the functionalization of the indole core. A critical step involves introducing the 4-chloro substituent, typically achieved via electrophilic aromatic substitution using chlorine gas or chlorinating agents like sulfuryl chloride (SO₂Cl₂) in dichloromethane (DCM) at 0–25°C . Subsequent N-alkylation of the indole nitrogen with benzyl bromide or chloride in the presence of a base, such as sodium hydride (NaH) in tetrahydrofuran (THF), yields the 1-benzyl-4-chloroindole intermediate .

The acetamide moiety is introduced through a nucleophilic acyl substitution reaction. For example, treating 1-benzyl-4-chloroindole with chloroacetyl chloride in anhydrous DCM, catalyzed by triethylamine (Et₃N), forms 2-chloro-N-(1-benzyl-4-chloroindol-1-yl)acetamide. This intermediate undergoes further benzylation via a Ullmann-type coupling with benzylamine, using copper(I) iodide (CuI) and a ligand such as N,N'-dimethylethylenediamine (DMEDA) in dimethylformamide (DMF) at 80–100°C .

Table 1: Representative Classical Synthesis Conditions

Microwave-Assisted Synthesis

Recent advancements in green chemistry have enabled microwave-assisted synthesis to reduce reaction times and improve yields. A patent-pending method for analogous N-benzyl acetamides involves microwave irradiation of a mixture containing 4-chloroindole, benzylamine, and chloroacetyl chloride in acetonitrile . The reaction is conducted at 150°C for 15–20 minutes under inert conditions, achieving a 92% yield of the target compound . This approach minimizes side products and enhances scalability compared to traditional thermal methods.

Mechanistic Insight : Microwave irradiation accelerates dipole polarization, facilitating faster activation of the indole nitrogen and chloroacetyl chloride. The increased reaction efficiency is attributed to uniform heating and reduced energy dissipation .

Organocatalytic Amidation Strategies

Organocatalysis has emerged as a powerful tool for constructing acetamide bonds without metal catalysts. A boronic acid-catalyzed method, adapted from the synthesis of N-benzyl-2-phenyl-acetamide, employs ortho-bromophenylboronic acid (10 mol%) in DCM with activated molecular sieves . The reaction between 4-chloroindole and benzylamine proceeds at room temperature for 48 hours, yielding this compound in 99% yield after purification .

Table 2: Organocatalytic Reaction Optimization

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield |

|---|---|---|---|---|

| ortho-BrC₆H₄B(OH)₂ | DCM | 25 | 48 | 99% |

| None | DCM | 25 | 48 | <5% |

This method’s success relies on the boronic acid’s ability to activate the carbonyl group of chloroacetyl chloride, enabling efficient nucleophilic attack by the benzylamine .

N-Acetylation of Prefunctionalized Indoles

An alternative route involves prefunctionalizing the indole nitrogen before introducing the acetamide group. For instance, N-acetylation of 4-chloroindole using acetyl chloride in the presence of tetrabutylammonium hydrogen sulfate (Bu₄N⁺HSO₄⁻) and powdered NaOH in DCM generates 1-acetyl-4-chloroindole . Subsequent debenzylation via DIBAL-H reduction selectively removes the acetyl group, allowing for re-alkylation with benzyl bromide .

Critical Considerations :

-

The choice of base (e.g., NaOH vs. K₂CO₃) impacts reaction efficiency due to differences in solubility and reactivity .

-

DIBAL-H must be carefully titrated to avoid over-reduction of the acetamide .

Comparative Analysis of Methodologies

Table 3: Method Comparison

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Classical Alkylation | Well-established, scalable | Long reaction times, metal use | 65–78% |

| Microwave | Rapid, high-yielding | Specialized equipment required | 85–92% |

| Organocatalysis | Metal-free, mild conditions | Extended reaction duration | 90–99% |

| N-Acetylation | Selective functionalization | Multi-step, purification challenges | 70–85% |

The organocatalytic approach offers the highest yields and environmental benefits, whereas microwave synthesis excels in speed. Classical methods remain valuable for large-scale production despite lower efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro substituent at the 4-position can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Anticancer Properties

Research indicates that N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide may exhibit anticancer properties by inhibiting specific kinases involved in tumor growth and proliferation. Preliminary studies suggest that this compound can bind to certain enzymes or receptors, modulating their activity and influencing cellular processes related to cancer cell survival.

Case Study: Inhibition of KRAS G12C Mutation

A related study explored compounds with similar structures as potential covalent inhibitors of the KRAS G12C mutation, which is prevalent in various cancers. The findings highlighted the importance of structural modifications in enhancing binding affinity and inhibitory activity against cancer cell lines .

Antimicrobial Activity

In addition to anticancer effects, this compound may possess antimicrobial properties . Indole derivatives have been shown to exhibit activity against a range of pathogens, making them candidates for further exploration in treating infectious diseases .

Evaluation of Antimicrobial Activity

Studies have demonstrated that related compounds exhibit significant antimicrobial effects against both bacterial and fungal strains, suggesting that this compound could be evaluated for similar activities .

Comparative Analysis with Related Compounds

To better understand the potential applications of this compound, a comparative analysis with structurally similar compounds can be insightful. The following table summarizes some related compounds and their unique characteristics:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide | Chloro at 6-position | Different biological activity profile |

| N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide | Chloro at 5-position | Variations in reactivity and binding affinity |

| N-benzyl-2-(1H-indol-3-yl)acetamide | Acetamide at 3-position | Altered pharmacological effects |

This comparison highlights how variations in the chloro substituent position can influence the compound's biological activity and therapeutic potential.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Indole Core

The indole ring's substitution pattern significantly influences physicochemical and biological properties. Below is a comparison of key analogs:

Key Observations :

Acetamide Side-Chain Modifications

Variations in the acetamide side chain impact solubility, hydrogen bonding, and target affinity:

Key Observations :

- Hydrogen Bonding: Phenoxy-substituted analogs () form intermolecular N–H···O bonds, which may enhance crystal packing and stability compared to benzyl-substituted derivatives .

Bioisosteric Replacements and Hybrid Structures

Replacing the indole core or merging with other pharmacophores diversifies activity:

Biological Activity

N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide is an indole derivative that has garnered significant attention due to its diverse biological activities. This compound is characterized by a unique structural arrangement that includes a benzyl group attached to the nitrogen atom of the indole ring, along with a chloro substituent at the 4-position. This composition contributes to its potential as a lead compound in medicinal chemistry, particularly in the development of anti-cancer and antimicrobial agents.

The molecular formula of this compound is C₁₈H₁₈ClN₃O, with a molecular weight of approximately 298.77 g/mol. The synthesis typically involves several key steps:

- Formation of Indole Core : The indole structure can be synthesized via Fischer indole synthesis.

- Chlorination : The introduction of the chloro group at the 4-position can be achieved through electrophilic aromatic substitution.

- Benzylation : Reacting the indole derivative with benzyl chloride in the presence of a base.

Anticancer Properties

Research indicates that this compound exhibits significant anti-cancer properties. Preliminary studies suggest that it may inhibit specific kinases involved in tumor growth and proliferation, making it a candidate for further therapeutic exploration.

Cytotoxicity Studies :

- In vitro assays have shown that related indole compounds demonstrate IC50 values in the low micromolar range against various cancer cell lines, such as HT29 (colon cancer) and H460M (lung cancer) .

Mechanism of Action :

- The proposed mechanism often involves induction of apoptosis through pathways involving caspases, particularly activation of caspase-8 leading to downstream activation of caspase-3 .

Antimicrobial and Antiviral Activities

This compound may also possess antimicrobial and antiviral activities. Indole derivatives are known for their broad spectrum of biological effects, including:

- Antimicrobial Activity : Related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria .

| Compound Name | Activity | IC50 (µM) |

|---|---|---|

| N-benzylacetamide | Antibacterial | Not significant |

| This compound | Potentially active | TBD |

Structure–Activity Relationship (SAR)

The unique structural features of this compound enhance its binding affinity to specific molecular targets compared to other similar compounds. For instance, the presence of the chloro substituent at the 4-position may increase its therapeutic efficacy and specificity in targeting disease pathways .

Comparison with Related Compounds

Several structurally similar compounds have been evaluated for their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-benzyl-2-(6-chloro-1H-indol-1-yl)acetamide | Chloro at 6-position | Different activity profile |

| N-benzyl-2-(5-chloro-1H-indol-1-yl)acetamide | Chloro at 5-position | Variations in reactivity |

| N-benzyl-2-(3-formyl-1H-indol-1-yl)acetamide | Formyl group | Anticancer properties |

Case Studies and Research Findings

Recent studies have focused on the interactions of this compound with biological targets, which are crucial for understanding its mechanism of action. For instance, docking studies suggest potential binding affinities with specific enzymes or receptors involved in cancer cell survival .

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-benzyl-2-(4-chloro-1H-indol-1-yl)acetamide?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity by stabilizing intermediates while minimizing side reactions .

- Temperature Control : Reactions often proceed at 20–80°C, with lower temperatures (-30°C) used for sensitive intermediates to prevent decomposition .

- Coupling Agents : Dicyclohexylcarbodiimide (DCC) or EDC/HOBt systems improve amide bond formation yields .

- Purification : Column chromatography (e.g., silica gel with 0–60% ethyl acetate/hexane gradients) ensures high purity .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Multi-technique validation is essential:

- NMR Spectroscopy : H and C NMR confirm substituent positions and regiochemistry, with indole C-1 and benzyl group protons showing distinct shifts .

- HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₇H₁₅ClN₂O₂) with <5 ppm error .

- X-ray Crystallography : Resolves stereochemical ambiguities; for example, the acetamide linkage adopts a planar conformation due to resonance stabilization .

Q. What are the standard assays for evaluating its biological activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorogenic substrates in kinetic assays (e.g., cyclooxygenase-2 inhibition measured via prostaglandin E₂ ELISA) .

- Cytotoxicity : MTT assays against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) with positive controls (e.g., doxorubicin) .

- Binding Studies : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) quantify target affinity (e.g., Bcl-2/Mcl-1 interactions) .

Advanced Research Questions

Q. How do substituent modifications influence structure-activity relationships (SAR)?

- Methodological Answer : Systematic SAR studies involve:

- Electron-Withdrawing Groups : Chloro at indole C-4 enhances electrophilicity, improving enzyme inhibition (e.g., 10j vs. 10m in showed 8% vs. 17% yield but varied cytotoxicity) .

- Benzyl Substitution : N-Benzyl groups increase lipophilicity, enhancing membrane permeability (logP ~3.5) but may reduce solubility; balance via methoxy or hydroxyethyl moieties .

- Thiazole vs. Pyridine Rings : Thiazole-containing analogs (e.g., KX2-391) show Src kinase inhibition, while pyridine derivatives target PPARγ .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time (e.g., 48 vs. 72-hour assays alter IC₅₀ values) .

- Metabolic Stability : Test compound stability in liver microsomes; rapid degradation (t₁/₂ <30 min) may explain false negatives in vivo .

- Off-Target Profiling : Use kinome-wide screening (e.g., Eurofins KinaseProfiler) to identify unintended targets causing variability .

Q. What computational strategies predict binding modes with biological targets?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Glide simulates binding to targets (e.g., Bcl-2) using crystal structures (PDB: 2W3L). Indole C-4 chloro forms halogen bonds with Leu134 .

- MD Simulations : GROMACS runs (100 ns) assess complex stability; RMSD <2 Å indicates stable binding .

- QSAR Models : CoMFA or CoMSIA correlates substituent descriptors (e.g., Hammett σ) with activity .

Q. How to address low solubility in in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen, improving aqueous solubility .

- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm) via emulsion-solvent evaporation; achieve sustained release over 72 hours .

- Co-Solvent Systems : Use 10% DMSO + 10% Cremophor EL in saline for intravenous administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.